7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
7-methyl-2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-8-9-14-17-15(18-16(20)19(14)10-11)21-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZSEOQTUBVRJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SC(C)C3=CC=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazinone ring or the thioether group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methyl or phenylethyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research and potential therapeutic use.
Antimicrobial Activity
Preliminary studies suggest that 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one may possess antimicrobial properties. Research indicates that related compounds have shown efficacy against various pathogens:
- Trypanosoma brucei : The compound has demonstrated significant inhibitory effects on T. brucei, with IC50 values in the micromolar range. This suggests potential applications in treating human African trypanosomiasis.
- Leishmania spp. : Similar compounds have been noted for their activity against Leishmania species, targeting essential metabolic pathways crucial for parasite survival.
Anticancer Activity
The compound is also being investigated for its anticancer properties. In vitro studies have shown that derivatives of pyrido-triazines can induce cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Studies have reported significant inhibition of cell growth with IC50 values comparable to established chemotherapeutics.
- Bel-7402 (liver cancer) : Similar effects have been observed in liver cancer cell lines, indicating a broad spectrum of anticancer activity.
Case Studies
Several case studies have highlighted the efficacy and mechanisms of action of this compound:
Study on Trypanothione Reductase Inhibition
A study indicated that modifications to the compound could enhance its ability to inhibit trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in treated cells. This increase disrupts cellular homeostasis and induces cell death in T. brucei.
Cytotoxicity Assessment
Using the MTT assay, various concentrations of the compound were tested against cultured cells infected with T. brucei. Results showed a dose-dependent decrease in cell viability correlating with increased ROS levels and mitochondrial dysfunction.
Mechanism of Action
The mechanism of action of 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Key Observations :
- Solubility: Amino (4e1) and piperazinyl groups increase water solubility compared to lipophilic (1-phenylethyl)thio substituents.
- Stereochemical Influence : The (1-phenylethyl)thio group introduces chirality, which may affect enantioselective biological activity .
Spectral and Structural Analysis
- NMR Shifts : The 7-methyl group in the target compound resonates at δ ~2.29 ppm (similar to 4e1 ), while the (1-phenylethyl)thio group’s protons appear as complex multiplets (δ 7.15–7.74 ppm) .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of SCH2Ph group at m/z 160) align with thioether-containing derivatives .
Biological Activity
7-Methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has gained attention due to its unique structural features and potential biological activities. This compound is characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core, which is fused with a thioether and a methyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 7-methyl-2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one. Its molecular formula is , and it exhibits a complex structure that allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 7-methyl-2-(1-phenylethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
| CAS Number | 896323-27-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can inhibit various enzymes or receptors, potentially affecting metabolic pathways. The exact mechanism may vary depending on the target and specific modifications to the compound.
Antimicrobial Activity
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds possess broad-spectrum antibacterial activity against various strains of bacteria. For instance:
- Compound 5f : Exhibited excellent in vitro antitubercular activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 µg/mL .
The presence of the phenyl group in the structure enhances its antibacterial efficacy by improving hydrophobic interactions with bacterial membranes.
Anticancer Activity
Compounds containing triazine cores have been reported to show anticancer properties. The mechanism is often linked to the inhibition of specific enzymes involved in cancer cell proliferation. For example:
- Triazine Derivatives : Demonstrated significant cytotoxic effects against various human cancer cell lines, indicating potential as anticancer agents .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazine derivatives, including those structurally similar to 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one. The results highlighted that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus.
Study on Anticancer Properties
Another investigation focused on the anticancer potential of triazine derivatives. The study found that modifications to the phenyl groups significantly influenced cytotoxicity against breast and lung cancer cell lines. This suggests that structural optimization could lead to more potent anticancer agents derived from this class of compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts. Key intermediates like 2-amino-5-iodopyridine are first prepared, followed by sequential substitution with thiol-containing groups (e.g., (1-phenylethyl)thio) under reflux in ethanol or dioxane/water mixtures. Optimal conditions include Pd(PPh₃)₄ (0.05 equiv.), NaHCO₃ (2.3 equiv.), and arylboronic acids (1.15 equiv.) at 100°C for 4 hours, yielding 52–65% .
- Critical Factors : Solvent polarity (e.g., dioxane/water) and catalyst loading significantly affect reaction efficiency. Higher water content improves solubility and reduces side reactions .
Q. How is structural confirmation of the compound achieved using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 7.15–8.84 ppm) and methyl groups (δ 1.10–2.29 ppm). The 1-phenylethylthio moiety shows distinct splitting patterns (e.g., doublets at J = 6.6–9.2 Hz) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 284–343) confirm molecular weight, while fragmentation patterns (e.g., loss of diethylamino groups) validate substituents .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., PI3K) using ATP-competitive assays, noting IC₅₀ values (e.g., 5 nM for selective inhibitors) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., liver cancer HepG2) with engineered surface markers (e.g., glypican-3) to assess specificity .
Advanced Research Questions
Q. How can contradictory NMR data for similar pyrido-triazinone derivatives be resolved?
- Case Study : Discrepancies in aromatic proton shifts (e.g., δ 7.05 vs. 8.72 ppm) arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., halides) deshield protons, while electron-donating groups (e.g., diethylamino) shield them .
- Resolution : Use 2D NMR (COSY, HSQC) to assign coupling pathways and confirm regiochemistry. Computational modeling (DFT) predicts chemical shifts within ±0.3 ppm accuracy .
Q. What strategies optimize the Suzuki coupling step for sterically hindered boronic acids?
- Methodology :
- Pre-activation : Treat boronic acids with K₂CO₃ to enhance nucleophilicity.
- Microwave Assistance : Reduce reaction time (30 mins vs. 4 hours) and improve yields (75–85%) for bulky arylboronic acids .
- Catalyst Tuning : Use Pd(OAc)₂ with SPhos ligand for enhanced steric tolerance .
Q. How do substituents on the pyrido-triazinone core influence pharmacokinetic properties?
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Thioether groups (e.g., (1-phenylethyl)thio) increase logP, enhancing membrane permeability but reducing solubility.
- Metabolic Stability : Methyl groups at position 7 reduce CYP450-mediated oxidation, as shown in microsomal assays .
Q. What computational tools predict binding modes of this compound with PI3K?
- Methodology :
- Docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of PI3Kγ (PDB: 1E7U). Key residues: Lys833 (H-bond with triazinone carbonyl) and Trp812 (π-π stacking with phenyl group) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. RMSD < 2.0 Å indicates robust binding .
Data Contradiction Analysis
Q. Why do synthetic yields vary widely (40–75%) for N-alkylated pyrido-triazinones?
- Root Cause : Competing N- vs. O-alkylation in acetic acid reflux. For example, 2-amino-6-methyl derivatives yield 65% product, while bulkier diisopropylamino groups drop to 31% due to steric hindrance .
- Mitigation : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of amines .
Q. How to reconcile conflicting bioactivity data between in vitro and cell-based assays?
- Case Study : A compound may show potent enzyme inhibition (IC₅₀ = 10 nM) but weak cellular activity (EC₅₀ > 1 µM). Contributing factors include poor cellular uptake or efflux via ABC transporters .
- Resolution : Perform permeability assays (e.g., Caco-2 monolayer) and ABCB1 inhibition studies with verapamil .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
